Carbamimidothioic acid, 9H-fluoren-9-yl ester
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Overview
Description
9H-fluoren-9-yl carbamimidothioate: is a chemical compound with the molecular formula C14H10N2S It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-yl carbamimidothioate typically involves the reaction of fluorene derivatives with thiourea under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction . The reaction is carried out in nitromethane (CH3NO2) at 80°C, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of 9H-fluoren-9-yl carbamimidothioate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-fluoren-9-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9H-fluoren-9-yl carbamimidothioate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which exhibits strong fluorescence properties. It is also explored for its potential as a bioactive molecule in drug discovery .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, 9H-fluoren-9-yl carbamimidothioate is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-yl carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions . Additionally, its sulfur-containing group can form covalent bonds with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
9H-fluoren-9-ylmethoxycarbonyl (Fmoc): Used as a protecting group in peptide synthesis.
2,7-dichloro-9H-fluorene: Known for its applications in organic electronics and as a precursor in drug synthesis.
Uniqueness: 9H-fluoren-9-yl carbamimidothioate stands out due to its unique combination of a fluorene core and a carbamimidothioate group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its fluorescence properties make it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
9H-fluoren-9-yl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMBCGHKQSQDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330000 |
Source
|
Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64850-99-3 |
Source
|
Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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